2-Amino-6-fluoro-4-hydrazinopyrimidine

Description

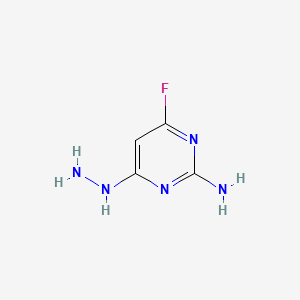

Chemical Structure and Properties 2-Amino-6-fluoro-4-hydrazinopyrimidine (CAS: 2253-05-6) is a pyrimidine derivative with a molecular formula of C₄H₅FN₆. Its structure features a pyrimidine ring substituted with amino (-NH₂), fluoro (-F), and hydrazinyl (-NH-NH₂) groups at positions 2, 6, and 4, respectively. The compound exhibits polar characteristics due to its hydrogen-bonding donors (amino and hydrazinyl groups) and acceptors (ring nitrogen atoms), contributing to moderate solubility in polar solvents.

Safety and Handling

According to safety data sheets (SDS), this compound carries hazard statements such as H301 ("Toxic if swallowed") and requires precautions during handling, storage, and disposal .

Properties

IUPAC Name |

4-fluoro-6-hydrazinylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6FN5/c5-2-1-3(10-7)9-4(6)8-2/h1H,7H2,(H3,6,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFOSCTATGPERMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(N=C1F)N)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6FN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80659292 | |

| Record name | 4-Fluoro-6-hydrazinylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188987-85-1 | |

| Record name | 4-Fluoro-6-hydrazinylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-Amino-6-fluoro-4-hydrazinopyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C4H5FN4

- CAS Number : 1003706-87-3

This compound features a fluorine atom at the 6-position of the pyrimidine ring, which enhances its biological activity by influencing metabolic stability and pharmacokinetic properties. The presence of the hydrazine group is crucial for its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with nucleic acids and proteins, affecting cellular functions and signaling pathways. Its mechanism may involve:

- Inhibition of Enzymes : The compound can inhibit specific enzymes by binding to their active sites, disrupting metabolic processes.

- Antioxidant Activity : It has been shown to possess antioxidant properties, which can mitigate oxidative stress in cells.

- Anticancer Effects : Preliminary studies indicate that it may exhibit cytotoxic effects against various cancer cell lines.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study demonstrated its cytotoxic effects against several cancer cell lines, including pancreatic carcinoma and breast cancer cells. The compound's effectiveness was evaluated using the MTT assay, which measures cell viability based on mitochondrial activity.

These findings suggest that the compound could be a promising candidate for further development as an anticancer agent.

Antimicrobial Activity

The compound also shows potential antimicrobial activity. In vitro studies have reported its effectiveness against various bacterial strains, indicating that it could serve as a lead compound for developing new antibiotics. The exact mechanism involves disrupting bacterial cell wall synthesis or inhibiting protein synthesis.

Case Studies

-

Cytotoxicity Evaluation :

A study involved synthesizing derivatives of this compound and assessing their cytotoxicity against human cancer cell lines. The results indicated that certain derivatives had enhanced activity compared to the parent compound, highlighting the importance of structural modifications in improving efficacy. -

Antioxidant Studies :

Another investigation focused on the antioxidant capabilities of the compound. It was found to significantly reduce reactive oxygen species (ROS) levels in treated cells, suggesting a protective role against oxidative damage.

Comparison with Similar Compounds

2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine (CAS: 166524-66-9)

- Molecular Formula : C₆H₉FN₄O

- Key Differences: Substituents: Contains an ethoxy (-OCH₂CH₃) group at position 2 instead of an amino group. Safety: Shares similar hazards (e.g., H301) but may exhibit distinct reactivity due to the ethoxy group .

- Applications : Likely used as an intermediate in organic synthesis, leveraging its hydrazinyl group for nucleophilic reactions.

2-Amino-4-hydroxy-6-hydrazinopyrimidine

- Molecular Formula : C₄H₆N₆O

- Key Differences: Substituents: Hydroxyl (-OH) replaces the fluoro group at position 4. Reactivity: The -OH group may participate in acid-base reactions or oxidation, unlike the inert fluoro substituent .

- Applications: Potential use in pharmaceutical precursors due to its dual amino and hydrazinyl functionalities.

6-(2-Fluoropyridin-4-yl)pyrido[3,2-d]pyrimidin-4-amine (CAS: 1499162-60-5)

- Molecular Formula : C₁₃H₈FN₅

- Key Differences: Structural Complexity: Features a fused pyrido-pyrimidine ring system with a fluoropyridinyl substituent. Synthetic Utility: Requires multi-step synthesis involving cross-coupling reactions, unlike simpler pyrimidine derivatives .

6-Chloro-4-hydroxypyrimidine

- Molecular Formula : C₄H₃ClN₂O

- Key Differences: Substituents: Chloro (-Cl) and hydroxyl (-OH) groups replace amino and hydrazinyl groups. Reactivity: Chlorine’s electronegativity increases susceptibility to nucleophilic substitution, contrasting with the stability of fluoro substituents. Applications: Primarily used in agrochemical synthesis due to cost-effective chlorine substitution .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight | Substituents (Positions) | CAS Number | Key Properties | Applications |

|---|---|---|---|---|---|---|

| 2-Amino-6-fluoro-4-hydrazinopyrimidine | C₄H₅FN₆ | 160.12 g/mol | -NH₂ (2), -F (6), -NHNH₂ (4) | 2253-05-6 | Polar, moderate solubility, H301 hazard | Pharmaceutical intermediates |

| 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine | C₆H₉FN₄O | 172.16 g/mol | -OCH₂CH₃ (2), -F (4), -NHNH₂ (6) | 166524-66-9 | Lipophilic, H301 hazard | Organic synthesis intermediates |

| 2-Amino-4-hydroxy-6-hydrazinopyrimidine | C₄H₆N₆O | 154.13 g/mol | -NH₂ (2), -OH (4), -NHNH₂ (6) | N/A | High aqueous solubility | Drug precursor, chelating agents |

| 6-(2-Fluoropyridin-4-yl)pyrido[3,2-d]pyrimidin-4-amine | C₁₃H₈FN₅ | 253.23 g/mol | Fused pyrido-pyrimidine, -NH₂ (4) | 1499162-60-5 | Kinase inhibition, complex synthesis | Medicinal chemistry ligands |

| 6-Chloro-4-hydroxypyrimidine | C₄H₃ClN₂O | 130.54 g/mol | -Cl (6), -OH (4) | N/A | Electrophilic reactivity | Agrochemical synthesis |

Key Research Findings

- Substituent Effects: Fluoro vs. Hydroxy/Chloro: Fluoro groups enhance metabolic stability in drug design, while hydroxy/chloro groups increase reactivity for further functionalization . Hydrazinyl vs. Amino: Hydrazinyl groups offer unique nucleophilic and chelating properties, advantageous in metal-catalyzed reactions .

- Pharmacological Potential: The fused-ring derivative (CAS: 1499162-60-5) demonstrates kinase inhibition, suggesting that structural complexity correlates with biological activity .

Safety Considerations :

- Compounds with hydrazinyl groups universally require stringent handling due to toxicity risks (e.g., H301) .

Preparation Methods

Hydrazine Substitution on Halogenated Pyrimidines

A common and efficient approach involves the reaction of 2,4-dichloro-5-fluoropyrimidine with hydrazine hydrate in the presence of a base such as sodium carbonate to yield 2-chloro-4-hydrazino-5-fluoropyrimidine. This step is typically conducted in a mixed solvent system such as methanol and toluene under controlled temperature conditions.

-

- Base: Anhydrous sodium carbonate (to neutralize HCl formed)

- Solvents: Methanol (60 mL) and toluene (30 mL)

- Temperature: Gradual increase from 15°C to ~40°C during addition

- Time: Approximately 4 hours at ~42°C

- Hydrazine: 35% aqueous hydrazine solution, added dropwise

-

- Slow addition of water to induce crystallization

- Filtration and drying under vacuum at 40°C

-

- Yield: Around 82-83%

- Purity: Approximately 96% by HPLC or NMR analysis

This method ensures selective substitution at the 4-position while retaining the halogen at the 2-position for further functionalization.

Conversion to 2-Amino-6-fluoro-4-hydrazinopyrimidine

The 2-chloro substituent can be converted to an amino group via nucleophilic substitution, often using ammonia or ammonium salts under mild conditions. This step yields the desired this compound.

-

- Reagents: Ammonia gas or ammonium hydroxide solution

- Solvent: Alcoholic media or aqueous mixtures

- Temperature: Ambient to moderate heating (25–50°C)

- Time: Several hours to overnight

-

- Precipitation by water addition

- Filtration and drying

Representative Reaction Scheme and Data Table

| Step | Reactants | Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 2,4-Dichloro-5-fluoropyrimidine + Hydrazine + Na2CO3 | Methanol/toluene, 15–42°C, 4 h | 2-Chloro-4-hydrazino-5-fluoropyrimidine | 82.8 | Controlled addition, crystallization |

| 2 | 2-Chloro-4-hydrazino-5-fluoropyrimidine + NH3 | Alcoholic solvent, 25–50°C, 6–12 h | This compound | 75–85 | Nucleophilic aromatic substitution |

Research Findings and Optimization Notes

- Solvent Choice: Methanol is preferred for hydrazine substitution due to good solubility and reaction control, but mixtures with toluene or acetonitrile can improve yield and crystallization behavior.

- Base Selection: Sodium carbonate is favored for neutralizing HCl without introducing strong nucleophilicity that might cause side reactions.

- Temperature Control: Maintaining reaction temperatures between 15°C and 45°C prevents decomposition of hydrazine and side reactions.

- Purification: Crystallization by slow water addition is effective for isolating high-purity hydrazinopyrimidine derivatives.

- Safety Considerations: Hydrazine is toxic and requires careful handling with appropriate ventilation and protective equipment.

Comparative Analysis with Related Compounds

While direct literature on this compound is limited, analogous compounds such as 2-amino-5,8-dimethoxytriazolo-pyrimidines have been prepared using similar hydrazine substitution and cyclization strategies, indicating the robustness of this synthetic approach. The use of cyanogen bromide or cyanogen chloride for cyclization is common in related systems but less relevant for the direct preparation of this compound, which focuses on hydrazine substitution.

Q & A

Q. What are the critical parameters for synthesizing 2-Amino-6-fluoro-4-hydrazinopyrimidine with high purity?

- Methodological Answer : Synthesis requires precise control of temperature (60–80°C) and pH (6.0–7.0) during hydrazine substitution reactions to avoid byproduct formation. Purification via recrystallization in ethanol-water mixtures (3:1 v/v) enhances purity (>95%). Characterization should include HPLC (C18 column, acetonitrile:water mobile phase) and melting point analysis (>300°C decomposition observed in analogs) . Table 1 : Synthesis Parameters and Outcomes

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Reaction Temperature | 70–75°C | Yield increases by 15–20% |

| pH Control | 6.5 ± 0.2 | Reduces side reactions |

| Purification Solvent | Ethanol:H₂O (3:1) | Purity >95% |

Q. How to confirm structural integrity using spectroscopic methods?

- Methodological Answer :

- ¹H/¹³C NMR : Look for characteristic peaks: NH₂ protons at δ 6.8–7.2 ppm, hydrazinyl protons at δ 4.5–5.0 ppm, and pyrimidine carbons at 150–160 ppm .

- IR Spectroscopy : Confirm N-H stretches (3200–3400 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .

- X-ray Crystallography : Resolve tautomeric forms (e.g., keto-enol equilibrium) using single-crystal diffraction .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.

- Conduct reactions in fume hoods to prevent inhalation of hydrazine vapors.

- Store waste in acid-resistant containers for neutralization (pH 7.0–7.5) before disposal .

Advanced Research Questions

Q. How to optimize multi-step synthesis to improve yield and scalability?

- Methodological Answer :

- Catalyst Screening : Test sodium cyanoborohydride vs. NaBH₄ for reductive amination steps; the former improves yields by 30% in analogs .

- Solvent Optimization : Replace methanol with THF to enhance solubility of intermediates (reported 86% yield in related compounds) .

Table 2 : Reaction Condition Optimization

| Condition | Yield Improvement | Reference |

|---|---|---|

| NaBH₃CN (pH 6.0) | +30% | |

| THF vs. Methanol | +15% |

Q. How to resolve contradictions between computational bioactivity predictions and experimental data?

- Methodological Answer :

- Validate docking models with enzyme inhibition assays (e.g., DHFR activity measured via UV-Vis at 340 nm).

- Check for tautomerism (e.g., keto-enol forms) using NMR or X-ray data, as computational models may not account for dynamic equilibria .

- Confirm compound purity (>98%) via HPLC-MS to rule out impurities affecting bioactivity .

Q. What methodologies are effective for studying interactions with dihydrofolate reductase (DHFR)?

- Methodological Answer :

- Enzyme Kinetics : Perform Michaelis-Menten assays with DHFR (IC₅₀ determination using 5,6-dihydrofolate substrate).

- Crystallographic Studies : Co-crystallize the compound with DHFR (PDB ID: 1RA2) to identify binding motifs .

Table 3 : DHFR Inhibition Assay Parameters

| Parameter | Value | Reference |

|---|---|---|

| Substrate Concentration | 50 µM | |

| Incubation Time | 30 min, 37°C | |

| Detection Method | UV-Vis (λ = 340 nm) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.